molecular formula C13H21NS B8000971 2-[(N-Ethyl-n-butylamino)methyl]thiophenol

2-[(N-Ethyl-n-butylamino)methyl]thiophenol

Cat. No.: B8000971
M. Wt: 223.38 g/mol
InChI Key: KYLMRVSFALPUFI-UHFFFAOYSA-N
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Description

2-[(N-Ethyl-n-butylamino)methyl]thiophenol is an organic compound that features a thiophenol group substituted with an N-ethyl-n-butylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(N-Ethyl-n-butylamino)methyl]thiophenol typically involves the reaction of thiophenol with an appropriate amine under controlled conditions. One common method involves the alkylation of thiophenol with N-ethyl-n-butylamine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(N-Ethyl-n-butylamino)methyl]thiophenol can undergo various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenol group can yield sulfonic acids, while nucleophilic substitution can produce a variety of substituted thiophenol derivatives.

Scientific Research Applications

2-[(N-Ethyl-n-butylamino)methyl]thiophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(N-Ethyl-n-butylamino)methyl]thiophenol involves its interaction with molecular targets such as enzymes and receptors. The thiophenol group can form covalent bonds with thiol groups in proteins, leading to changes in their activity. The N-ethyl-n-butylamino group can also interact with various molecular targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: The parent compound, which lacks the N-ethyl-n-butylamino methyl group.

    N-Ethyl-n-butylamine: A related amine that does not contain the thiophenol group.

    Substituted Thiophenols: Compounds with different substituents on the thiophenol ring.

Uniqueness

2-[(N-Ethyl-n-butylamino)methyl]thiophenol is unique due to the presence of both the thiophenol and N-ethyl-n-butylamino groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[[butyl(ethyl)amino]methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NS/c1-3-5-10-14(4-2)11-12-8-6-7-9-13(12)15/h6-9,15H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLMRVSFALPUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CC1=CC=CC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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